molecular formula C13H18O2 B3053745 Methyl 6-phenylhexanoate CAS No. 5581-76-0

Methyl 6-phenylhexanoate

Cat. No. B3053745
CAS RN: 5581-76-0
M. Wt: 206.28 g/mol
InChI Key: YGXHKTRPOQOKRC-UHFFFAOYSA-N
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Description

Methyl 6-phenylhexanoate, also known as M6PH, is an organic compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is used in various applications, such as in the perfume industry, as a flavoring agent, and as a starting material for the synthesis of other compounds. M6PH has also gained significance in scientific research due to its potential biological activities. In

Scientific Research Applications

Bacterial Production of Poly-3-Hydroxyalkanoates

Methyl 6-phenylhexanoate (6PHxA) has been studied for its potential in the bacterial production of poly-3-hydroxyalkanoates (PHAs). Research by Hazer, Lenz, and Fuller (1996) explored how Pseudomonas putida and Pseudomonas oleovorans utilized 6PHxA and similar aromatic substrates to produce PHAs. These polymers, containing 3-hydroxy-6-phenylhexanoate units, displayed varied polymer yields and molecular weights, with applications in biodegradable polymers and potential biomedical uses (Hazer, Lenz, & Fuller, 1996).

Metabolic Pathway Research

6PHxA has been implicated in studies exploring new metabolic pathways. Omori, Ishigooka, and Minoda (1988) researched the metabolic pathway of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), identifying key compounds in the process. This research contributes to the understanding of the metabolic divergence of biphenyl and related compounds (Omori, Ishigooka, & Minoda, 1988).

Polymer Synthesis and Characterization

Research led by Abraham et al. (2001) investigated the microbial synthesis of poly(beta-hydroxyalkanoates) with phenyl groups, including the use of 6-phenylhexanoic acid. This study provided insights into the structural and thermal behavior of these polymers, highlighting their potential in diverse applications such as biodegradable materials and biomedical fields (Abraham et al., 2001).

Enzymatic Activity in Biodegradation

Seah et al. (1998) focused on an enzyme in the biphenyl biodegradation pathway, 6-phenyl-HODA hydrolase (BphD), which is involved in the microbial degradation of polychlorinated biphenyls. This research contributes to understanding the enzymatic processes essential for environmental bioremediation (Seah et al., 1998).

Antibacterial Activity of Derivatives

A study by Murthy et al. (2011) on methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, which are structurally related to methyl 6-phenylhexanoate, revealed potent antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Murthy et al., 2011).

properties

IUPAC Name

methyl 6-phenylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHKTRPOQOKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473766
Record name 6-phenyl-hexanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5581-76-0
Record name 6-phenyl-hexanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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